molecular formula C15H10ClN3O B14343010 3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one CAS No. 95446-32-5

3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one

Cat. No.: B14343010
CAS No.: 95446-32-5
M. Wt: 283.71 g/mol
InChI Key: PCIISUUAPSCTRR-UHFFFAOYSA-N
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Description

3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds that have been extensively studied due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one typically involves the condensation of 3-chlorobenzaldehyde with 4-aminoquinazolin-2-one. The reaction is usually carried out in the presence of a suitable catalyst and solvent under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 3-chlorobenzaldehyde and 4-aminoquinazolin-2-one.

    Catalyst: Acidic or basic catalysts such as acetic acid or sodium acetate.

    Solvent: Common solvents include ethanol or methanol.

    Reaction Conditions: Refluxing the mixture for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Conversion to 3-{[(3-aminophenyl)methylidene]amino}quinazolin-4(3H)-one.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one
  • 3-{[(2-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one
  • 3-{[(3-Bromophenyl)methylidene]amino}quinazolin-4(3H)-one

Uniqueness

3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position and nature of the substituents on the phenyl ring can significantly impact the compound’s properties, making it distinct from other similar compounds.

Properties

CAS No.

95446-32-5

Molecular Formula

C15H10ClN3O

Molecular Weight

283.71 g/mol

IUPAC Name

3-[(3-chlorophenyl)methylideneamino]quinazolin-4-one

InChI

InChI=1S/C15H10ClN3O/c16-12-5-3-4-11(8-12)9-18-19-10-17-14-7-2-1-6-13(14)15(19)20/h1-10H

InChI Key

PCIISUUAPSCTRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)N=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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